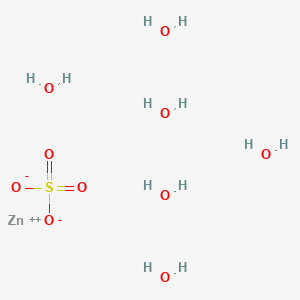

Zinc sulfate hexahydrate

Description

Properties

IUPAC Name |

zinc;sulfate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S.6H2O.Zn/c1-5(2,3)4;;;;;;;/h(H2,1,2,3,4);6*1H2;/q;;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCKCWSBAUZZLF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12O10SZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051340 | |

| Record name | Zinc sulfate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13986-24-8 | |

| Record name | Zinc sulfate hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013986248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc sulfate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfuric acid, zinc salt, hydrate (1:1:6) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of zinc sulfate hexahydrate

An In-depth Technical Guide to the Synthesis and Characterization of Zinc Sulfate Hexahydrate

Introduction

Zinc sulfate (ZnSO₄) is an inorganic compound that exists in various hydrated forms, with the hexahydrate (ZnSO₄·6H₂O) and heptahydrate (ZnSO₄·7H₂O) being the most common.[1][2] This whitepaper provides a comprehensive technical overview of the synthesis and characterization of zinc sulfate hexahydrate, tailored for researchers, scientists, and professionals in drug development. Zinc sulfate has applications in pharmaceuticals as a dietary supplement and astringent, in agriculture as a fertilizer and herbicide, and in various industrial processes such as rayon production and electroplating.[2][3][4] The hexahydrate is particularly relevant as it is the stable form in the temperature range of 39-60°C.[3][5]

Physicochemical Properties

Zinc sulfate hexahydrate is a colorless crystalline solid.[3] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | ZnSO₄·6H₂O |

| Molar Mass | 269.5 g/mol [6] |

| Appearance | Colorless monoclinic or tetragonal crystals[3] |

| Density | 2.072 g/cm³ at 15°C[3] |

| Melting Point | Decomposes at 70°C, losing five water molecules[1][3] |

| Solubility | Soluble in water[3] |

| Crystal System | Monoclinic or Tetragonal[3] |

Synthesis of Zinc Sulfate Hexahydrate

The synthesis of zinc sulfate hydrates typically involves the reaction of a zinc-containing material with sulfuric acid.[1] Pharmaceutical-grade zinc sulfate is often produced by reacting high-purity zinc oxide with sulfuric acid.[1][7] To specifically obtain the hexahydrate, temperature control during crystallization is crucial.

Experimental Protocol: Synthesis from Zinc Oxide

This protocol details the laboratory-scale synthesis of zinc sulfate heptahydrate, which can then be converted to the hexahydrate.

Materials:

-

High-purity zinc oxide (ZnO)[7]

-

5M Sulfuric acid (H₂SO₄)[7]

-

Deionized water

-

250 cm³ Beaker[8]

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath[8]

-

Filter funnel and filter paper[8]

-

Evaporating basin[8]

-

Crystallizing dish

Procedure:

-

Reaction: Slowly add a stoichiometric amount of zinc oxide to a continuously stirred solution of 5M sulfuric acid in a 250 cm³ beaker.[7][9] The reaction is exothermic. The reaction is as follows: ZnO + H₂SO₄ → ZnSO₄ + H₂O.[8]

-

Heating and Dissolution: Gently heat the mixture to approximately 50°C to ensure the complete dissolution of the zinc oxide.[9]

-

Filtration: Once the reaction is complete and all the zinc oxide has dissolved, filter the hot solution through filter paper to remove any insoluble impurities.[8]

-

Concentration: Transfer the filtrate to an evaporating basin and heat it gently to concentrate the solution. Reduce the volume until the solution is saturated. Avoid boiling to prevent splattering.[8]

-

Crystallization of Hexahydrate: Cool the concentrated solution to a temperature between 39°C and 41°C. Maintain this temperature range to facilitate the crystallization of zinc sulfate hexahydrate, as this is its stable form in this range.[3][5][10] The solution can be seeded with a small crystal of ZnSO₄·6H₂O to induce crystallization.

-

Isolation and Drying: Separate the formed crystals from the mother liquor by filtration.[8] Wash the crystals with a small amount of cold deionized water to remove any remaining mother liquor. Dry the crystals in a desiccator or at room temperature.

Below is a DOT script diagram illustrating the synthesis workflow.

Caption: Workflow for the synthesis of zinc sulfate hexahydrate.

Characterization of Zinc Sulfate Hexahydrate

A variety of analytical techniques are employed to confirm the identity, purity, and structural properties of the synthesized zinc sulfate hexahydrate.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and dehydration process of the hydrated salt.

Methodology: A small, precisely weighed sample of the crystals is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).[11] The TGA instrument records the change in mass as a function of temperature, while the DSC measures the heat flow associated with thermal events like dehydration.

Expected Results: Zinc sulfate hydrates lose water in distinct steps. The hexahydrate is expected to lose five water molecules starting around 70°C to form the monohydrate.[3] The final water molecule is lost at a higher temperature, above 280°C, to form anhydrous zinc sulfate.[3][5] The anhydrous form is stable up to about 680°C before decomposing.[1][3]

| Temperature Range (°C) | Thermal Event | Mass Loss |

| 39 - 60 | Stable range for Hexahydrate | - |

| > 70 | 6H₂O → 1H₂O + 5H₂O | ~33.4% |

| > 280 | 1H₂O → Anhydrous + H₂O | ~6.7% |

| > 680 | Decomposition to ZnO and SO₃ | - |

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the sample, particularly the sulfate anions and water of hydration.

Methodology: An infrared spectrum is recorded from a sample prepared as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[11][12] The spectrum is typically scanned in the range of 4000-400 cm⁻¹.[11]

Expected Results: The FTIR spectrum of zinc sulfate hexahydrate will show characteristic absorption bands.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching vibrations of water molecules[11] |

| ~1634 (sharp) | H-O-H bending vibrations of water molecules[11] |

| ~1100, ~983, ~612 | Vibrations of the sulfate (SO₄²⁻) group[13] |

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the material and its transparency range.

Methodology: A solution of the sample is prepared, or a thin film of the crystalline material is used. The absorbance or transmittance is measured over the ultraviolet and visible range (typically 200-800 nm).[14]

Expected Results: Zinc sulfate is a white solid, and its solutions are colorless, indicating no significant absorption in the visible range. A sharp absorption edge is expected in the UV region, with high transparency across the visible spectrum.[15][16]

Powder X-ray Diffraction (PXRD)

PXRD is a powerful tool for phase identification and determination of the crystal structure.

Methodology: A powdered sample of the synthesized crystals is irradiated with monochromatic X-rays. The diffraction pattern (intensity vs. 2θ angle) is recorded and compared with standard patterns from crystallographic databases.[17]

Expected Results: The obtained diffraction pattern should match the known pattern for zinc sulfate hexahydrate, confirming its crystal structure and phase purity.[17] The crystal structure can be monoclinic or tetragonal.[3]

The logical flow for characterizing the synthesized product is depicted in the diagram below.

Caption: Logical workflow for the characterization of zinc sulfate hexahydrate.

Conclusion

The synthesis of zinc sulfate hexahydrate can be reliably achieved through the reaction of zinc oxide with sulfuric acid, followed by controlled crystallization within the 39-60°C temperature range. A comprehensive characterization using thermal analysis, spectroscopy, and X-ray diffraction is essential to confirm the material's identity, purity, hydration state, and structural integrity. The detailed protocols and expected outcomes presented in this guide serve as a valuable resource for researchers and professionals working with this important inorganic compound.

References

- 1. Zinc sulfate - Wikipedia [en.wikipedia.org]

- 2. Zinc Sulfate | ZnSO4 | CID 24424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Zinc sulphate | 7733-02-0 [chemicalbook.com]

- 4. en.ekmekciogullari.com.tr [en.ekmekciogullari.com.tr]

- 5. crownchampion.com [crownchampion.com]

- 6. Zinc sulfate hexahydrate | H12O10SZn | CID 22743540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. leap.epa.ie [leap.epa.ie]

- 8. edu.rsc.org [edu.rsc.org]

- 9. wjec.co.uk [wjec.co.uk]

- 10. EP0296148A1 - Process for the preparation of a mixture of zinc sulfate hydrate containing hexahydrate and heptahydrate which can be conserved - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. Zinc Sulfate Heptahydrate | H14O11SZn | CID 62640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. banglajol.info [banglajol.info]

- 16. researchgate.net [researchgate.net]

- 17. Macroscopic Dehydration Control of ZnSO4·7H2O: Infrared and Raman Spectra of ZnSO4 Hydrates [mdpi.com]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure Determination of Zinc Sulfate Hexahydrate (ZnSO₄·6H₂O)

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Crystal Structure

Zinc sulfate hexahydrate is a hydrated inorganic salt where each zinc ion (Zn²⁺) is coordinated by six water molecules, forming a [Zn(H₂O)₆]²⁺ complex. These hydrated cations and the sulfate anions (SO₄²⁻) are arranged in a specific, repeating three-dimensional lattice. The overall structure is stabilized by a network of hydrogen bonds between the coordinated water molecules and the sulfate ions. Understanding this intricate arrangement is key to explaining the compound's physical and chemical properties.

The crystal structure of zinc sulfate hexahydrate is monoclinic, belonging to the C2/c space group. This structural information is critical for predicting its behavior in different environments and its interactions with other molecules.

Experimental Protocols

The determination of the crystal structure of ZnSO₄·6H₂O involves two primary stages: the synthesis of high-quality single crystals and their analysis using single-crystal X-ray diffraction.

Synthesis of Zinc Sulfate Hexahydrate Crystals

High-quality single crystals of zinc sulfate hexahydrate can be prepared by the controlled dehydration of zinc sulfate heptahydrate (ZnSO₄·7H₂O) or by slow evaporation of a saturated aqueous solution.

Method 1: Controlled Dehydration

-

Starting Material: High-purity zinc sulfate heptahydrate (ZnSO₄·7H₂O) crystals.

-

Apparatus: A controlled environment chamber with temperature and humidity control.

-

Procedure:

-

Place the ZnSO₄·7H₂O crystals in the chamber.

-

Gradually increase the temperature and/or decrease the humidity to induce dehydration.

-

Monitor the process using techniques such as thermogravimetric analysis (TGA) to precisely control the water content.

-

The transition to the hexahydrate form can be confirmed by powder X-ray diffraction (PXRD), which will show a distinct diffraction pattern for ZnSO₄·6H₂O.[1]

-

Method 2: Slow Evaporation

-

Preparation of Saturated Solution: Dissolve analytical grade zinc sulfate heptahydrate in deionized water at a slightly elevated temperature to ensure saturation. Stir the solution continuously to achieve homogeneity.

-

Crystallization:

-

Filter the saturated solution to remove any undissolved particles.

-

Transfer the clear solution to a crystallizing dish.

-

Cover the dish with a perforated film to allow for slow evaporation of the solvent at a constant temperature.

-

Allow the solution to stand undisturbed for several days to weeks.

-

-

Crystal Harvesting: Once well-formed, transparent single crystals of suitable size are observed, carefully harvest them from the solution.

Single-Crystal X-ray Diffraction (SCXRD)

-

Crystal Mounting: Select a single crystal of good quality (transparent, without cracks or defects) with dimensions of approximately 0.1-0.3 mm. Mount the crystal on a goniometer head using a suitable adhesive or oil.

-

Data Collection:

-

Place the mounted crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.

-

Perform a series of diffraction experiments by rotating the crystal in the X-ray beam. The diffracted X-rays are collected by the detector as a series of diffraction spots.

-

-

Data Processing:

-

Index the diffraction pattern to determine the unit cell parameters and the Bravais lattice.

-

Integrate the intensities of the diffraction spots.

-

Apply corrections for various experimental factors (e.g., Lorentz-polarization, absorption).

-

-

Structure Solution and Refinement:

-

Determine the space group from the systematic absences in the diffraction data.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data using least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles.

-

Quantitative Crystallographic Data

The following tables summarize the crystallographic data for bianchite ((Zn,Fe)SO₄·6H₂O), a close natural analogue of pure zinc sulfate hexahydrate.[2][3] This mineral provides the most reliable currently available data for the crystal structure of a hexahydrated zinc/iron sulfate.

Table 1: Crystal Data and Structure Refinement for Bianchite ((Zn,Fe)SO₄·6H₂O)

| Parameter | Value |

| Chemical Formula | (Zn,Fe)SO₄·6H₂O |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 10.096 |

| b (Å) | 7.201 |

| c (Å) | 24.492 |

| α (°) | 90 |

| β (°) | 98.27 |

| γ (°) | 90 |

| Volume (ų) | 1762.08 |

| Z | 8 |

Note: Detailed atomic coordinates, bond lengths, and angles for pure ZnSO₄·6H₂O are not available in the searched public crystallographic databases. The data presented here is for the isostructural mineral bianchite.

Experimental Workflow

The logical flow of determining the crystal structure of ZnSO₄·6H₂O is depicted in the following diagram.

References

A Comprehensive Technical Guide to the Thermodynamic Properties of Zinc Sulfate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core thermodynamic properties of zinc sulfate hexahydrate (ZnSO₄·6H₂O). The information is curated for professionals in research, science, and drug development who require precise data for modeling, process optimization, and formulation development. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for property determination, and includes visualizations of experimental workflows.

Core Thermodynamic Data

The thermodynamic stability and behavior of zinc sulfate hexahydrate are critical for its application in various scientific and industrial fields. The following tables summarize the key thermodynamic parameters for this compound.

Table 1: Standard Thermodynamic Properties of Zinc Sulfate Hexahydrate at 298.15 K

| Thermodynamic Property | Symbol | Value | Units |

| Standard Enthalpy of Formation | ΔfH° | -2777.46 | kJ·mol⁻¹[1] |

| Standard Molar Entropy | S° | 363.6 | J·mol⁻¹·K⁻¹[1] |

| Standard Gibbs Free Energy of Formation | ΔfG° | -2324.80 | kJ·mol⁻¹[2] |

Table 2: Heat Capacity of Zinc Sulfate Hydrates

| Hydrate | Temperature (K) | Heat Capacity (Cp) | Units | Reference |

| ZnSO₄·6H₂O | 15 to 310 | Data available | J·mol⁻¹·K⁻¹ | Barieau and Giauque[1] |

| ZnSO₄·7H₂O | 15 to 310 | Data available | J·mol⁻¹·K⁻¹ | Barieau and Giauque[1] |

Note: Specific heat capacity values for ZnSO₄·6H₂O over the specified temperature range can be found in the cited literature.

Table 3: Solubility of Zinc Sulfate Hydrates in Water

| Hydrate | Temperature (°C) | Solubility ( g/100 g water) |

| ZnSO₄·7H₂O | 25 | 57.7[3] |

| ZnSO₄·7H₂O | 70 | 101[3] |

| ZnSO₄·6H₂O | 39-60 | Stable form in this range[4] |

Note: The solubility of zinc sulfate is temperature-dependent, and different hydrate forms are stable at different temperatures.[4][5] Zinc sulfate hexahydrate is the stable form in equilibrium with water in the temperature range of 39-60°C.[4]

Experimental Protocols

The determination of thermodynamic properties requires precise and well-controlled experimental procedures. Below are detailed methodologies for key experiments cited in the literature for characterizing salt hydrates like zinc sulfate hexahydrate.

Determination of Enthalpy of Formation by Calorimetry

Objective: To measure the heat change associated with the formation of the hydrated salt to determine its enthalpy of formation.

Methodology: Solution Calorimetry

-

Sample Preparation:

-

Precisely weigh a sample of anhydrous zinc sulfate (ZnSO₄).

-

Separately, determine the precise mass of deionized water to be used as the solvent in the calorimeter.

-

-

Calorimeter Setup:

-

Assemble a solution calorimeter, which is designed to measure heat changes in solution.

-

Calibrate the calorimeter using a substance with a known heat of solution, such as potassium chloride (KCl), to determine the heat capacity of the calorimeter.

-

-

Measurement:

-

Place the weighed deionized water into the calorimeter.

-

Allow the system to reach thermal equilibrium and record the initial temperature.

-

Introduce the anhydrous ZnSO₄ sample into the water and initiate the dissolution process.

-

Record the temperature change over time until a stable final temperature is reached.

-

Repeat the experiment with the hydrated salt (ZnSO₄·6H₂O) to determine its heat of solution.

-

-

Data Analysis:

-

Calculate the heat of solution for both the anhydrous and hydrated salts using the formula: q = (m_solution * C_solution + C_calorimeter) * ΔT.

-

Apply Hess's Law to determine the enthalpy of hydration, which is the difference between the heats of solution of the anhydrous and hydrated salts.

-

The standard enthalpy of formation of the hydrated salt can then be calculated using the known standard enthalpy of formation of the anhydrous salt and water.

-

Measurement of Heat Capacity by Differential Scanning Calorimetry (DSC)

Objective: To measure the heat capacity of zinc sulfate hexahydrate as a function of temperature.

Methodology:

-

Sample Preparation:

-

Accurately weigh a small sample (typically 5-10 mg) of zinc sulfate hexahydrate into a DSC pan.

-

Seal the pan to prevent any loss of water during the experiment. An empty, sealed pan is used as a reference.

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC instrument.

-

Program the instrument with the desired temperature range and a constant heating rate (e.g., 10 K/min).

-

-

Measurement:

-

Perform a baseline run with two empty pans to subtract the instrument's heat flow characteristics.

-

Run a calibration standard (e.g., sapphire) with a known heat capacity over the same temperature range.

-

Run the zinc sulfate hexahydrate sample under the same conditions. The DSC measures the difference in heat flow required to raise the temperature of the sample and the reference.

-

-

Data Analysis:

-

The heat flow data from the baseline, standard, and sample runs are used to calculate the heat capacity of the sample at each temperature point using specialized software. The heat capacity is calculated using the equation: C_p,sample = (DSC_sample / DSC_std) * (m_std / m_sample) * C_p,std.

-

Determination of Solubility

Objective: To determine the solubility of zinc sulfate hexahydrate in water at various temperatures.

Methodology: Isothermal Equilibrium Method

-

Sample Preparation:

-

Prepare a series of sealed vials, each containing a known mass of deionized water.

-

Add an excess amount of zinc sulfate hexahydrate to each vial to ensure that a saturated solution is formed.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired temperature.

-

Agitate the vials for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the solid and the solution.

-

-

Measurement:

-

After equilibration, allow the solid to settle.

-

Carefully extract a known mass of the clear supernatant (the saturated solution) using a pre-weighed, temperature-controlled syringe.

-

Determine the mass of the extracted solution.

-

-

Analysis of Solute Concentration:

-

The concentration of zinc sulfate in the extracted solution can be determined by various methods:

-

Gravimetric Analysis: Evaporate the water from the solution and weigh the remaining anhydrous salt.

-

Titration: Titrate the zinc ions with a standard solution of a complexing agent like EDTA.

-

Spectroscopy: Use techniques like atomic absorption spectroscopy to determine the zinc concentration.

-

-

-

Data Calculation:

-

Calculate the solubility as the mass of zinc sulfate per 100 g of water.

-

Repeat the entire procedure for each desired temperature to construct a solubility curve.

-

Visualizations

The following diagrams illustrate key experimental workflows and relationships relevant to the study of zinc sulfate hexahydrate's thermodynamic properties.

Caption: Experimental workflow for determining thermodynamic properties.

Caption: Dehydration pathway of zinc sulfate hydrates with increasing temperature.

References

An In-depth Technical Guide to the Dehydration of Zinc Sulfate Heptahydrate to Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the controlled dehydration process of zinc sulfate heptahydrate (ZnSO₄·7H₂O) to zinc sulfate hexahydrate (ZnSO₄·6H₂O). The document details the established dehydration pathway, experimental protocols for precise preparation of the hexahydrate form, and relevant quantitative data derived from thermal analysis.

Introduction: The Dehydration Pathway of Zinc Sulfate Hydrates

Zinc sulfate heptahydrate is a crystalline solid that undergoes a multi-step dehydration process upon heating or exposure to low humidity. Understanding and controlling this process is crucial for applications where specific hydration states are required, such as in pharmaceuticals, catalysis, and thermal energy storage. The established kinetic gradual dehydration process follows a sequence of decreasing hydration states.[1][2] The initial and most critical step in this sequence is the transformation from the heptahydrate to the hexahydrate form, which involves the loss of a single water molecule.

The complete, structurally-supported dehydration pathway for zinc sulfate is as follows[1][2][3]:

ZnSO₄·7H₂O → ZnSO₄·6H₂O → ZnSO₄·4H₂O → ZnSO₄·H₂O → ZnSO₄

This guide focuses specifically on the first transition: ZnSO₄·7H₂O → ZnSO₄·6H₂O .

Visualizing the Dehydration Process

The dehydration of zinc sulfate heptahydrate can be visualized as a sequential loss of water molecules. The following diagram illustrates this pathway, highlighting the initial conversion to the hexahydrate form.

References

A Comprehensive Guide to the Phase Transitions of Zinc Sulfate Hydrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the phase transitions of zinc sulfate hydrates, offering a valuable resource for researchers, scientists, and professionals in drug development. Understanding these transitions is critical for controlling the physical and chemical properties of zinc sulfate, a compound widely used in pharmaceutical formulations and various industrial applications.

Introduction to Zinc Sulfate Hydrates

Zinc sulfate is an inorganic compound that exists in several hydrated forms, with the general formula ZnSO₄·nH₂O. The number of water molecules (n) associated with the zinc sulfate crystal lattice significantly influences its physical properties, including stability, solubility, and bioavailability. The most common and stable form at room temperature is the heptahydrate (ZnSO₄·7H₂O). Other known hydrates include the hexahydrate (ZnSO₄·6H₂O), tetrahydrate (ZnSO₄·4H₂O), and monohydrate (ZnSO₄·H₂O), along with the anhydrous form (ZnSO₄).

The transition between these hydrated states is primarily driven by changes in temperature and relative humidity, leading to dehydration or rehydration processes. These phase transitions are of paramount importance in the pharmaceutical industry, as changes in the hydration state of an active pharmaceutical ingredient (API) or excipient can affect drug product performance, stability, and manufacturing processes.

Dehydration Pathways of Zinc Sulfate Heptahydrate

The thermal decomposition of zinc sulfate heptahydrate is a multi-step process involving the sequential loss of water molecules. The most commonly accepted dehydration pathway, confirmed by various analytical techniques, is:

ZnSO₄·7H₂O → ZnSO₄·6H₂O → ZnSO₄·4H₂O → ZnSO₄·H₂O → ZnSO₄ [1][2][3]

However, under certain experimental conditions, alternative or overlapping transitions can occur. For instance, a direct transition from the hexahydrate to the monohydrate has also been suggested.[1] The formation and stability of the intermediate hydrates, particularly the tetrahydrate, are kinetically controlled and depend on factors such as heating rate and the surrounding atmosphere.[1][2]

The following diagram illustrates the primary dehydration sequence of zinc sulfate heptahydrate.

Caption: Primary dehydration pathway of zinc sulfate heptahydrate.

Quantitative Data on Phase Transitions

The following tables summarize the key quantitative data associated with the phase transitions of zinc sulfate hydrates, compiled from various studies. These values can vary depending on the experimental conditions.

Table 1: Transition Temperatures of Zinc Sulfate Hydrates

| Transition | Temperature Range (°C) | Method | Reference |

| ZnSO₄·7H₂O → ZnSO₄·6H₂O | 42 - 62 | TGA/DTA | [4] |

| ZnSO₄·6H₂O → ZnSO₄·H₂O | 65 - 110 | TGA/DTA | [4] |

| ZnSO₄·H₂O → ZnSO₄ | 220 - 300 | TGA/DTA | [4][5] |

| Decomposition of ZnSO₄ | > 680 | --- | [6] |

Table 2: Crystallographic Data of Zinc Sulfate Hydrates

| Hydrate Form | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| ZnSO₄·7H₂O | Orthorhombic | P2₁2₁2₁ | 9.9810 | 7.2500 | 24.2800 | 90 | [7] |

| ZnSO₄·6H₂O | Monoclinic | C2/c | --- | --- | --- | --- | [8] |

| ZnSO₄·4H₂O | --- | --- | --- | --- | --- | --- | [9] |

| ZnSO₄·H₂O | Monoclinic | --- | --- | --- | --- | --- | [8] |

Note: Complete crystallographic data for all hydrates is not consistently reported across all sources.

Experimental Protocols for Characterization

The study of zinc sulfate hydrate phase transitions relies on a combination of thermoanalytical and spectroscopic techniques.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the temperature and mass loss associated with dehydration steps and to measure the enthalpy changes of these transitions.

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of the zinc sulfate hydrate is placed in an aluminum or platinum pan.

-

The sample is heated in a TGA/DSC instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).[1][5]

-

The TGA measures the change in mass as a function of temperature, indicating the loss of water molecules.

-

The DSC measures the heat flow to or from the sample relative to a reference, allowing for the determination of endothermic (dehydration) and exothermic (crystallization) events.

The following diagram illustrates a typical experimental workflow for TGA/DSC analysis.

Caption: Workflow for TGA/DSC analysis of zinc sulfate hydrates.

Powder X-Ray Diffraction (PXRD)

Objective: To identify the crystal structure of the different hydrate forms and to confirm the purity of the phases.

Methodology:

-

A finely ground powder of the zinc sulfate hydrate is placed on a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern is a fingerprint of the crystalline phase and can be compared to reference patterns for identification.[1][2]

Infrared (IR) and Raman Spectroscopy

Objective: To probe the vibrational modes of the water and sulfate ions within the crystal lattice, providing insights into the bonding and structural changes during phase transitions.

Methodology:

-

IR Spectroscopy: The sample is typically prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The sample is then exposed to infrared radiation, and the absorption of specific frequencies is measured.

-

Raman Spectroscopy: The sample is irradiated with a monochromatic laser, and the inelastically scattered light is collected and analyzed. The frequency shifts in the scattered light correspond to the vibrational modes of the molecule.[1][2]

Structural and Thermodynamic Considerations

The stability of the different zinc sulfate hydrates is a function of both their crystal structure and the thermodynamics of the dehydration process.

-

Crystal Structure: In zinc sulfate heptahydrate, the zinc ion is coordinated to six water molecules, forming a [Zn(H₂O)₆]²⁺ complex, with the seventh water molecule located in the crystal lattice.[1] The dehydration process involves the removal of these water molecules and a rearrangement of the crystal lattice. The structural similarity between successive hydrate phases is believed to play a key role in the observed dehydration pathway.[1][2]

-

Thermodynamics: The dehydration of zinc sulfate hydrates is an endothermic process, requiring energy to break the bonds between the water molecules and the zinc sulfate. The thermodynamic stability of the different hydrates can be represented in a phase diagram for the ZnSO₄-H₂O system.[9][10] This diagram delineates the temperature and concentration ranges over which each hydrate is the most stable phase.

The relationship between the different hydrates and their stability is a key aspect of understanding the phase transitions.

References

- 1. Macroscopic Dehydration Control of ZnSO4·7H2O: Infrared and Raman Spectra of ZnSO4 Hydrates [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Zinc sulfate - Wikipedia [en.wikipedia.org]

- 7. banglajol.info [banglajol.info]

- 8. researchgate.net [researchgate.net]

- 9. daneshyari.com [daneshyari.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Hygroscopic Properties of Zinc Sulfate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and hygroscopic properties of zinc sulfate hexahydrate (ZnSO₄·6H₂O). A thorough understanding of these characteristics is critical for applications in pharmaceutical formulations, chemical synthesis, and agricultural products, where the stability and bioavailability of zinc sulfate are paramount. This document presents quantitative data in structured tables, details relevant experimental protocols, and provides visual representations of key concepts to facilitate a deeper understanding.

Solubility of Zinc Sulfate Hexahydrate

Zinc sulfate is readily soluble in water, with its solubility being significantly influenced by temperature. The solid form of zinc sulfate in equilibrium with a saturated aqueous solution varies depending on the temperature. The stable hydrate phases are zinc sulfate heptahydrate (ZnSO₄·7H₂O) below 39°C, zinc sulfate hexahydrate (ZnSO₄·6H₂O) between 39°C and 60°C, and zinc sulfate monohydrate (ZnSO₄·H₂O) above 60°C.[1] Anhydrous zinc sulfate is generally formed at temperatures above 238°C.[2]

Solubility in Aqueous Solutions

The following table summarizes the solubility of different zinc sulfate hydrates in water at various temperatures. The data is expressed in grams of anhydrous zinc sulfate (ZnSO₄) per 100 grams of water.

| Temperature (°C) | Solubility (g ZnSO₄ / 100 g H₂O) | Stable Hydrate Form |

| 0 | 41.8 | ZnSO₄·7H₂O |

| 10 | 47.6 | ZnSO₄·7H₂O |

| 20 | 54.1 | ZnSO₄·7H₂O |

| 25 | 57.7 | ZnSO₄·7H₂O |

| 30 | 61.5 | ZnSO₄·7H₂O |

| 39 | 69.9 | ZnSO₄·7H₂O / ZnSO₄·6H₂O (Transition) |

| 40 | 70.9 | ZnSO₄·6H₂O |

| 50 | 76.8 | ZnSO₄·6H₂O |

| 60 | 80.5 | ZnSO₄·6H₂O / ZnSO₄·1H₂O (Transition) |

| 70 | 76.5 | ZnSO₄·1H₂O |

| 80 | 72.8 | ZnSO₄·1H₂O |

| 100 | 60.5 | ZnSO₄·1H₂O |

Note: The solubility data represents the amount of anhydrous ZnSO₄ that can be dissolved. The actual mass of the hydrated salt required to achieve saturation will be higher.

Solubility in Organic Solvents

Zinc sulfate and its hydrates are generally considered insoluble in most organic solvents.

| Solvent | Solubility |

| Ethanol | Insoluble/Slightly Soluble[1][2] |

| Acetone | Insoluble |

| Glycerol | Soluble[2] |

The relationship between the different stable forms of zinc sulfate in an aqueous solution as a function of temperature can be visualized as a phase transition pathway.

Hygroscopic Properties of Zinc Sulfate Hexahydrate

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. Zinc sulfate and its hydrates are known to be hygroscopic.[2] In dry air, they can also be efflorescent, meaning they can lose water of hydration.[2]

Critical Relative Humidity (CRH)

| Hydrate Form | Approximate Deliquescence Relative Humidity at 25°C |

| ZnSO₄·7H₂O | ~98% |

Note: The deliquescence point is temperature-dependent.

Experimental Protocols

The following sections detail standardized methodologies for determining the solubility and hygroscopic properties of zinc sulfate hexahydrate.

Determination of Aqueous Solubility (Gravimetric Method)

This protocol outlines the gravimetric method for determining the solubility of zinc sulfate hexahydrate in water at a specific temperature.

Objective: To determine the mass of zinc sulfate hexahydrate that dissolves in a given mass of water to form a saturated solution at a constant temperature.

Materials:

-

Zinc sulfate hexahydrate

-

Distilled or deionized water

-

Constant temperature water bath or incubator

-

Beakers or flasks with stoppers

-

Stirring apparatus (magnetic stirrer and stir bars)

-

Filter apparatus (funnel, filter paper)

-

Pre-weighed evaporating dishes

-

Drying oven

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of zinc sulfate hexahydrate to a known mass of distilled water in a beaker or flask.

-

Place the container in a constant temperature water bath set to the desired temperature.

-

Stir the mixture vigorously for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.

-

-

Sample Collection:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known mass of the clear, saturated supernatant using a pre-warmed pipette to prevent crystallization upon cooling.

-

-

Gravimetric Analysis:

-

Transfer the collected saturated solution to a pre-weighed evaporating dish.

-

Heat the evaporating dish in a drying oven at a temperature sufficient to evaporate the water and dehydrate the salt (e.g., 250°C) until a constant weight is achieved. This will leave behind anhydrous zinc sulfate.

-

-

Calculations:

-

Mass of water: (Mass of saturated solution) - (Mass of anhydrous zinc sulfate)

-

Solubility: (Mass of anhydrous zinc sulfate / Mass of water) x 100

-

Determination of Hygroscopicity (Controlled Humidity Chamber Method)

This protocol describes a method for assessing the hygroscopic nature of zinc sulfate hexahydrate by exposing it to a controlled relative humidity environment.

Objective: To determine the change in mass of zinc sulfate hexahydrate when exposed to a specific relative humidity.

Materials:

-

Zinc sulfate hexahydrate, finely powdered

-

Desiccator or sealed chamber

-

Saturated salt solution to maintain a specific relative humidity (e.g., potassium nitrate for ~94% RH at 25°C)

-

Shallow weighing dish (e.g., watch glass)

-

Analytical balance

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of finely powdered zinc sulfate hexahydrate into a pre-weighed shallow dish.

-

-

Controlled Humidity Environment:

-

Prepare a saturated salt solution in the bottom of a desiccator to create a constant relative humidity environment.

-

Place the weighing dish with the sample inside the desiccator on a perforated shelf above the salt solution.

-

-

Data Collection:

-

Seal the desiccator and store it at a constant temperature.

-

Periodically remove the weighing dish and quickly weigh it on an analytical balance, recording the mass and the time.

-

-

Analysis:

-

Calculate the percentage change in mass over time.

-

An increase in mass indicates that the substance is hygroscopic at that specific relative humidity.

-

The experiment can be repeated with different saturated salt solutions to determine the critical relative humidity, which is the humidity level at which the material begins to gain mass.

-

The following flowchart illustrates a typical workflow for determining the hygroscopicity of a substance.

References

A Technical Guide to the Thermal Decomposition Kinetics of Zinc Sulfate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition kinetics of zinc sulfate hexahydrate (ZnSO₄·6H₂O). It details the multi-step decomposition process, outlines common experimental protocols for its analysis, and presents key kinetic data in a structured format. This document is intended to serve as a valuable resource for professionals engaged in materials science, chemical engineering, and pharmaceutical development, where understanding the thermal behavior of hydrated salts is crucial.

The Thermal Decomposition Pathway

The thermal decomposition of zinc sulfate hexahydrate is a complex, multi-stage process that begins with the sequential loss of its waters of hydration, followed by the decomposition of the resulting anhydrous salt into zinc oxide.

1.1 Dehydration Stages Zinc sulfate exists in several hydrated forms, with the heptahydrate (ZnSO₄·7H₂O) being a common starting material from which other hydrates are derived. The dehydration of the heptahydrate has been shown to proceed through a series of intermediates, namely the hexahydrate, tetrahydrate, and monohydrate, before becoming anhydrous zinc sulfate (ZnSO₄)[1][2]. The process for the hexahydrate follows this established pathway:

-

ZnSO₄·6H₂O → ZnSO₄·4H₂O + 2H₂O: The initial step involves the loss of two water molecules to form the tetrahydrate.

-

ZnSO₄·4H₂O → ZnSO₄·H₂O + 3H₂O: Further heating leads to the formation of the stable monohydrate[1][2].

-

ZnSO₄·H₂O → ZnSO₄ + H₂O: The final water molecule is removed at higher temperatures, typically between 200°C and 400°C, yielding anhydrous zinc sulfate[1][2].

1.2 Anhydrous Decomposition Stages Once anhydrous, zinc sulfate undergoes further decomposition at significantly higher temperatures. This process is not a simple, single-step reaction but involves the formation of a stable intermediate, zinc oxysulfate[3][4][5].

-

3ZnSO₄ → ZnO·2ZnSO₄ + SO₃: The first stage of anhydrous decomposition occurs between approximately 700°C and 800°C, forming zinc oxysulfate[6].

-

ZnO·2ZnSO₄ → 3ZnO + 2SO₃: The intermediate oxysulfate then decomposes at temperatures between 800°C and 850°C to yield the final solid product, zinc oxide (ZnO)[3][6].

Experimental Protocols

The study of the thermal decomposition kinetics of zinc sulfate hydrates predominantly employs thermoanalytical techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC).

2.1 Methodology: Thermogravimetric and Differential Thermal Analysis

A common experimental approach involves using a simultaneous TGA/DTA or TGA/DSC analyzer to monitor mass loss and heat flow as a function of temperature.

-

Instrumentation: A variety of instruments are suitable, such as a Netzsch STA 449 F3 Jupiter or a TA Instruments SDT 2960[6][7].

-

Sample Preparation: A small, precisely weighed sample (typically around 5 mg) of zinc sulfate hexahydrate is placed in a crucible, which can be made of ceramic or platinum[6][8].

-

Heating Program: The sample is heated from ambient temperature to approximately 1000°C. A constant, linear heating rate is applied, commonly in the range of 5 to 10 °C/min[6][7].

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen flowing at a constant rate (e.g., 20 mL·min⁻¹) to prevent side reactions, or in an air atmosphere[6].

-

Data Analysis: The TGA curve provides quantitative information about the mass loss at each decomposition stage. The derivative of this curve (DTG) shows the rate of mass loss, with peaks corresponding to the maximum reaction rates. The DTA/DSC curve indicates whether each process is endothermic or exothermic. Kinetic parameters are then calculated from this data using various modeling methods[5][6].

Quantitative Kinetic Data

The kinetic parameters for the thermal decomposition of anhydrous zinc sulfate have been determined by several researchers. The data varies based on experimental conditions such as atmosphere, heating rate, and the presence of catalysts. The following tables summarize key findings.

Table 1: Kinetic Parameters for the Thermal Decomposition of Anhydrous Zinc Sulfate (Non-Catalytic)

| Decomposition Stage | Reaction | Activation Energy (Ea) | Pre-exponential Factor (A) | Reaction Order (n) | Reference |

|---|---|---|---|---|---|

| Stage 1 | 3ZnSO₄ → ZnO·2ZnSO₄ + SO₃ | 238 kJ·mol⁻¹ | - | - | [6][8] |

| Stage 1 | 3ZnSO₄ → ZnO·2ZnSO₄ + SO₃ | 272 kJ·mol⁻¹ | 2.52 x 10¹² min⁻¹ | 2.0 | [5] |

| Stage 2 | ZnO·2ZnSO₄ → 3ZnO + 2SO₃ | 368 kJ·mol⁻¹ | - | - | [6][8] |

| Stage 2 | ZnO·2ZnSO₄ → 3ZnO + 2SO₃ | 367 kJ·mol⁻¹ | 1.25 x 10¹⁶ min⁻¹ | 1.0 |[5] |

Table 2: Influence of Catalyst and Crucible Material on Activation Energy (Ea)

| Material | Catalyst/Crucible | Process | Activation Energy (Ea) | Reference |

|---|---|---|---|---|

| ZnSO₄·H₂O | Pd/Al₂O₃ Catalyst | Single-step decomposition to ZnO | 204 kJ·mol⁻¹ | [6][8] |

| ZnSO₄·7H₂O | Platinum Crucible | Overall Decomposition | 227 kJ·mol⁻¹ | [6][8] |

| ZnSO₄·7H₂O | Ceramic Crucible | Overall Decomposition | 298 kJ·mol⁻¹ |[6][8] |

Note: The presence of a Pd/Al₂O₃ catalyst appears to alter the reaction mechanism, resulting in a single decomposition step for the anhydrous salt and a significant reduction in the overall activation energy[6].

Visualization of the Decomposition Pathway

The following diagram illustrates the sequential steps involved in the thermal decomposition of zinc sulfate hexahydrate.

Caption: Thermal decomposition pathway of ZnSO₄·6H₂O.

Conclusion

The thermal decomposition of zinc sulfate hexahydrate is a well-defined, multi-step process involving distinct dehydration and anhydrous decomposition stages. Kinetic analysis reveals that the decomposition of anhydrous zinc sulfate proceeds through a stable zinc oxysulfate intermediate, with activation energies in the range of 238-368 kJ·mol⁻¹ for the non-catalytic process. Understanding these kinetic parameters and reaction pathways is essential for the precise control of processes involving this compound, from industrial chemical synthesis to the formulation of pharmaceutical products where thermal stability is a critical attribute.

References

- 1. researchgate.net [researchgate.net]

- 2. Macroscopic Dehydration Control of ZnSO4·7H2O: Infrared and Raman Spectra of ZnSO4 Hydrates [mdpi.com]

- 3. Kinetics of Thermal Decomposition of Zinc Sulphate [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Zinc hydroxide sulphate and its transformation to crystalline zinc oxide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Physical and Chemical Properties of Zinc Sulfate Hexahydrate (ZnSO₄·6H₂O)

Introduction

Zinc sulfate (ZnSO₄) is an inorganic compound and a key source of zinc for various industrial, agricultural, and pharmaceutical applications. It exists in several hydrated forms, with the most common being the heptahydrate (ZnSO₄·7H₂O). The hexahydrate, ZnSO₄·6H₂O, is a specific crystalline form that is stable within a defined temperature range. This technical guide provides an in-depth analysis of the physical and chemical properties of zinc sulfate hexahydrate, tailored for researchers, scientists, and professionals in drug development. The document details its crystallographic and thermodynamic properties, chemical behavior, and standardized experimental protocols for its characterization.

Physical Properties

The physical characteristics of ZnSO₄·6H₂O are fundamental to its handling, storage, and application. These properties are summarized below.

General and Crystallographic Properties

Zinc sulfate hexahydrate presents as colorless crystals.[1][2][3][4] It is one of the three common, stable hydrates of zinc sulfate. The crystal structure of the various hydrates, including the hexahydrate, has been analyzed to understand the dehydration process.[5]

| Property | Value | Source |

| Chemical Formula | ZnSO₄·6H₂O | [6] |

| Molecular Weight | 269.53 g/mol | [6] |

| Appearance | Colorless monoclinic or tetragonal crystals | [1][2][3][4] |

| CAS Number | 13986-24-8 | [6] |

| Crystal System | Monoclinic or Tetragonal | [1][2][3][4] |

Thermodynamic Properties and Solubility

The thermodynamic behavior of ZnSO₄·6H₂O is largely defined by its thermal stability and solubility, which are critically dependent on temperature. The "melting point" of hydrated salts like this is typically the temperature at which they begin to lose their waters of hydration.

| Property | Value | Source |

| Density | 2.072 g/cm³ (at 15°C) | [1][2][3][4][7][8] |

| Melting/Decomposition Point | 70°C | [7][8] |

The stability of zinc sulfate hydrates in aqueous solution is temperature-dependent. The hexahydrate form is the stable crystalline structure between 39°C and 60°C.[3][9][10] Below this range, the heptahydrate is formed, and above it, the monohydrate becomes the stable form.[3][9][10] All forms are readily soluble in water.[1][2][11][12]

| Hydrate Form | Stable Temperature Range (°C) | Source |

| ZnSO₄·7H₂O | < 39 | [3][4][9][10] |

| ZnSO₄·6H₂O | 39 - 60 | [3][9][10] |

| ZnSO₄·H₂O | 60 - 100 | [3][9][10] |

Chemical Properties

The chemical behavior of ZnSO₄·6H₂O is primarily characterized by its thermal decomposition pathway and its properties in aqueous solution.

Thermal Stability and Decomposition

Zinc sulfate hexahydrate is thermally unstable and decomposes upon heating. At 70°C, it loses five molecules of water to form zinc sulfate monohydrate (ZnSO₄·H₂O).[1][2][3][4] Further heating to 280°C results in the formation of anhydrous zinc sulfate (ZnSO₄).[2][3] The anhydrous salt itself decomposes at temperatures above 500-600°C, emitting toxic fumes of sulfur oxides (SOx) and leaving a residue of zinc oxide (ZnO).[1][2][12]

Caption: Thermal dehydration pathway of zinc sulfate hydrates.

Aqueous Chemistry

When dissolved in water, zinc sulfate hexahydrate dissociates to form a solution containing the aquated zinc ion, [Zn(H₂O)₆]²⁺, and the sulfate ion, SO₄²⁻.[13] The aqueous solution is acidic, with a pH of approximately 4.5, due to the hydrolysis of the hydrated zinc cation.[9][11][12] This hydrolysis results in the formation of [Zn(H₂O)₅(OH)]⁺ and a hydronium ion (H₃O⁺), which lowers the pH. The addition of a strong base will cause the precipitation of zinc hydroxide, Zn(OH)₂.[9]

Caption: Hydrolysis of the aquated zinc ion leading to an acidic solution.

Experimental Protocols

Standardized methods are crucial for accurately characterizing the properties of ZnSO₄·6H₂O. The following sections detail common experimental protocols.

Protocol for Determining Decomposition Point

The decomposition point of a hydrated salt can be determined using the capillary method with a standard melting point apparatus.[14]

Methodology:

-

Sample Preparation: Ensure the ZnSO₄·6H₂O sample is a fine, dry powder. If necessary, gently pulverize larger crystals.[15]

-

Capillary Packing: Press the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end to a height of 2-3 mm.[15]

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heating: Heat the sample rapidly to about 50°C. Then, reduce the heating rate to approximately 2°C per minute to ensure thermal equilibrium.

-

Observation: Observe the sample through the magnifying lens.

-

Data Recording: Record the temperature at which the first signs of liquid formation or decomposition (e.g., bubbling, shrinking) are observed. Continue heating and record the temperature when the sample is fully decomposed or transformed. This range is the decomposition range.

Caption: Workflow for decomposition point determination via the capillary method.

Protocol for Determining Waters of Hydration

Gravimetric analysis by heating is a straightforward method to determine the number of water molecules in a hydrate.[16]

Methodology:

-

Crucible Preparation: Thoroughly clean and dry a crucible and its lid. Heat them gently with a Bunsen burner for 5 minutes, allow to cool in a desiccator, and weigh accurately.

-

Sample Addition: Add approximately 1-2 grams of ZnSO₄·6H₂O to the crucible and record the combined mass.

-

Initial Heating: Place the crucible on a clay triangle and heat gently with a Bunsen burner for about 5-10 minutes to slowly drive off the water.[17]

-

Intense Heating: Increase the flame intensity and heat the crucible until the bottom glows red for an additional 10-15 minutes to ensure all water has been removed.[17]

-

Cooling and Weighing: Turn off the burner, cover the crucible, and let it cool to room temperature in a desiccator. Once cool, weigh the crucible containing the anhydrous ZnSO₄.

-

Heating to Constant Mass: Repeat the heating, cooling, and weighing cycle until two consecutive mass readings are within an acceptable margin (e.g., ±0.005 g).

-

Calculation: Use the initial mass of the hydrate and the final mass of the anhydrous salt to calculate the mass of water lost and determine the mole ratio of water to anhydrous ZnSO₄.

Caption: Experimental workflow for gravimetric determination of waters of hydration.

Protocol for Crystallization of ZnSO₄·6H₂O

Crystallizing a specific hydrate requires careful temperature control based on its stability range.[10]

Methodology:

-

Prepare Saturated Solution: Prepare a saturated solution of zinc sulfate in deionized water at a temperature slightly above 60°C (e.g., 65-70°C).

-

Temperature Control: Transfer the solution to a crystallization dish placed in a water bath or incubator precisely maintained at a temperature within the stability range of the hexahydrate (e.g., 45-50°C).[10]

-

Induce Crystallization: Allow the solution to cool slowly to the target temperature. If no crystals form, introduce a seed crystal of ZnSO₄·6H₂O to induce crystallization.

-

Crystal Growth: Cover the dish to prevent contamination and minimize rapid evaporation. Allow the crystals to grow over several hours to days, maintaining the constant temperature.

-

Harvesting: Once crystals of a suitable size have formed, decant the supernatant solution.

-

Drying: Quickly wash the crystals with a small amount of ice-cold deionized water and then dry them between filter papers. Do not heat to dry, as this will cause decomposition.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Zinc sulphate | 7733-02-0 [chemicalbook.com]

- 3. Zinc sulphate CAS#: 7733-02-0 [m.chemicalbook.com]

- 4. Zinc sulfate monohydrate | 7446-19-7 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Zinc sulfate hexahydrate | H12O10SZn | CID 22743540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Zinc sulfate - Wikipedia [en.wikipedia.org]

- 8. Zinc sulfate - Sciencemadness Wiki [sciencemadness.org]

- 9. crownchampion.com [crownchampion.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. ZINC SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. Zinc Sulfate | ZnSO4 | CID 24424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Zinc Sulfate Hydrate? [synapse.patsnap.com]

- 14. westlab.com [westlab.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Determining the Formula of a Hydrate [web.lemoyne.edu]

- 17. moorparkcollege.edu [moorparkcollege.edu]

An In-depth Technical Guide to the Coordination Environment of Zinc in Hexahydrate Crystals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the coordination environment of zinc ions in hexahydrate crystals, a fundamental aspect of zinc's chemistry with significant implications in biological systems and pharmaceutical development. Understanding the precise geometry, bond lengths, and coordinating species around a zinc ion is crucial for predicting its reactivity, stability, and role in enzymatic catalysis and structural integrity of proteins.

The Hexaaquazinc(II) Ion: A Stable Octahedral Complex

In hexahydrate crystals, the zinc(II) ion (Zn²⁺) is typically coordinated by six water molecules, forming the complex cation [Zn(H₂O)₆]²⁺. Due to the d¹⁰ electron configuration of Zn²⁺, there are no ligand field stabilization effects, meaning the coordination geometry is primarily dictated by electrostatic and steric factors.[1] This results in a highly symmetrical and stable octahedral coordination environment. The six water molecules act as neutral ligands, with their oxygen atoms pointing towards the central zinc ion.

Experimental Techniques for Characterization

The determination of the coordination environment of zinc in crystalline solids relies on a suite of powerful analytical techniques. Each method provides unique insights into the structural details of the [Zn(H₂O)₆]²⁺ complex.

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional atomic arrangement in a crystal. It provides precise information on bond lengths, bond angles, and the overall crystal packing.

Experimental Protocol:

-

Crystal Growth: High-quality single crystals of a zinc hexahydrate salt (e.g., Zn(NO₃)₂·6H₂O) are grown from a supersaturated aqueous solution by slow evaporation or controlled cooling.

-

Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffracted X-rays are detected, and their intensities are recorded.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The positions of the atoms are then determined using direct methods or Patterson methods. The structural model is refined to achieve the best fit between the observed and calculated diffraction patterns, yielding precise atomic coordinates, bond lengths, and angles.[2]

Neutron diffraction is particularly valuable for accurately locating hydrogen atoms, which is difficult with X-ray diffraction due to their low electron density. This technique is crucial for understanding the hydrogen bonding network involving the coordinated water molecules and any counter-ions in the crystal lattice.[3][4]

Experimental Protocol:

-

Crystal Growth: Larger single crystals than those used for SC-XRD are typically required.

-

Neutron Source: The experiment is conducted at a nuclear reactor or a spallation neutron source.[5]

-

Data Collection: A beam of neutrons is directed at the crystal. The scattered neutrons are detected, and a diffraction pattern is generated.

-

Structure Refinement: The data analysis is similar to that of SC-XRD, but the scattering factors for neutrons are different from those for X-rays. The refinement provides highly accurate positions for the hydrogen atoms of the water molecules.

EXAFS is a powerful tool for probing the local environment of a specific element, in this case, zinc. It can be used on both crystalline and amorphous materials and provides information on the average coordination number and bond distances to neighboring atoms.[6][7][8]

Experimental Protocol:

-

Sample Preparation: A finely ground powder of the zinc hexahydrate crystal is prepared and pressed into a pellet or mounted in a sample holder.

-

X-ray Absorption Spectrum Measurement: The sample is irradiated with X-rays of varying energy, typically around the K-edge of zinc. The absorption of X-rays by the sample is measured as a function of energy.

-

Data Analysis: The EXAFS region of the spectrum (the oscillatory part above the absorption edge) is extracted. Fourier transformation of the EXAFS data yields a radial distribution function, which shows peaks corresponding to shells of neighboring atoms around the central zinc atom. By fitting the data with theoretical models, the coordination number, bond distances, and disorder factors can be determined.[6][8]

Quantitative Structural Data

The coordination environment of the [Zn(H₂O)₆]²⁺ ion has been characterized in various hexahydrate salts. The following tables summarize typical structural parameters obtained from crystallographic studies.

| Salt | Crystal System | Zn-O Bond Length Range (Å) | Average Zn-O Bond Length (Å) | O-Zn-O Bond Angle Range (°) | Reference |

| Zn(NO₃)₂·6H₂O | Monoclinic | 2.064 - 2.130 | 2.10 | 86.7 - 93.3 | [2] |

| Zn(ClO₄)₂·6H₂O | Orthorhombic | 2.07 - 2.11 | 2.09 | 88.4 - 91.6 | - |

| ZnSO₄·7H₂O (Melanterite) | Monoclinic | 2.05 - 2.15 | 2.10 | 87.1 - 92.9 | [9] |

| ZnBr₂·6H₂O | - | 2.08 - 2.12 | 2.10 | - | - |

Note: Data for some salts are compiled from typical values found in crystallographic databases and literature.

The Zn-O bond distances in the hexaaquazinc(II) ion are typically in the range of 2.05 to 2.15 Å.[2] The O-Zn-O bond angles are close to the ideal 90° for an octahedron, with slight deviations due to crystal packing forces and hydrogen bonding.

Visualizations

Caption: Experimental workflow for determining the crystal structure.

// Central Zinc Ion Zn [label="Zn²⁺", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!", width=1.2];

// Coordinated Water Molecules H2O1 [label="H₂O", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-2,1.5!"]; H2O2 [label="H₂O", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="2,1.5!"]; H2O3 [label="H₂O", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-2,-1.5!"]; H2O4 [label="H₂O", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="2,-1.5!"]; H2O5 [label="H₂O", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,2.5!"]; H2O6 [label="H₂O", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,-2.5!"];

// Coordination Bonds Zn -> H2O1 [color="#5F6368", label=" ~2.1 Å"]; Zn -> H2O2 [color="#5F6368"]; Zn -> H2O3 [color="#5F6368"]; Zn -> H2O4 [color="#5F6368"]; Zn -> H2O5 [color="#5F6368"]; Zn -> H2O6 [color="#5F6368"];

// Octahedral Geometry Representation edge [style=dashed, color="#34A853", constraint=false]; H2O1 -> H2O2; H2O2 -> H2O4; H2O4 -> H2O3; H2O3 -> H2O1; H2O5 -> H2O1; H2O5 -> H2O2; H2O5 -> H2O3; H2O5 -> H2O4; H2O6 -> H2O1; H2O6 -> H2O2; H2O6 -> H2O3; H2O6 -> H2O4;

// Label for the complex label_node [label="[Zn(H₂O)₆]²⁺\nOctahedral Complex", shape=plaintext, fontcolor="#202124", pos="0,-4!", fontsize=14]; }

References

- 1. The biological inorganic chemistry of zinc ions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. X-ray diffraction study of aqueous zinc(II) nitrate - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Neutron diffraction structures of water in crystalline hydrates of metal salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. High-resolution analysis of Zn2+ coordination in the alkaline phosphatase superfamily by EXAFS and x-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. myneni.princeton.edu [myneni.princeton.edu]

- 8. Extended X-ray absorption fine structure (EXAFS) investigations of model compounds for zinc enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ON THE CRYSTAL CHEMISTRY OF SALT HYDRATES. II. NEUTRON DIFFRACTION STUDY OF MgSO$sub 4$ /center dot/ 4H$sub 2$O (Journal Article) | OSTI.GOV [osti.gov]

Methodological & Application

Preparation and Standardization of a Standard Zinc Sulfate Solution for Titration: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and standardization of a zinc sulfate (ZnSO₄) solution for use in complexometric titrations. This standard solution is a critical reagent in various analytical procedures, particularly for determining the concentration of substances that react with zinc ions, such as in the assay of EDTA (ethylenediaminetetraacetic acid) and other chelating agents.

Principle

The preparation of a standard zinc sulfate solution involves dissolving a precisely weighed amount of high-purity zinc sulfate heptahydrate (ZnSO₄·7H₂O) in distilled or deionized water to create a solution of a specific molarity. However, due to the hygroscopic nature of zinc sulfate and the potential for variation in its hydration state, the exact concentration of the prepared solution must be verified through a process called standardization.

Standardization is typically performed by titrating the zinc sulfate solution against a primary standard, a substance of high purity and stability. In complexometric titrations involving zinc, a common and reliable primary standard is a standardized solution of disodium edetate (Na₂EDTA). The reaction between zinc ions (Zn²⁺) and EDTA is a 1:1 molar ratio, forming a stable complex. The endpoint of the titration is detected using a metallochromic indicator, which changes color when all the zinc ions have been complexed by the EDTA.

Experimental Protocols

Preparation of 0.1 M Zinc Sulfate Solution

This protocol outlines the steps to prepare a 0.1 M zinc sulfate solution.

Materials and Reagents:

-

Zinc sulfate heptahydrate (ZnSO₄·7H₂O), analytical reagent grade

-

Distilled or deionized water

-

1000 mL volumetric flask, Class A

-

Beaker

-

Glass rod

-

Analytical balance

Procedure:

-

Calculate the required mass of zinc sulfate heptahydrate (molar mass: 287.56 g/mol ) to prepare 1000 mL of a 0.1 M solution.

-

Accurately weigh approximately 28.8 g of zinc sulfate heptahydrate on an analytical balance and transfer it to a beaker.[1]

-

Add approximately 100 mL of distilled water to the beaker and stir with a glass rod until the zinc sulfate is completely dissolved.[1]

-

Carefully transfer the dissolved solution into a 1000 mL volumetric flask.

-

Rinse the beaker with small portions of distilled water and add the rinsings to the volumetric flask to ensure a complete transfer.

-

Add distilled water to the volumetric flask until the volume is close to the 1000 mL mark.

-

Allow the solution to equilibrate to room temperature.[1]

-

Carefully add distilled water dropwise to bring the bottom of the meniscus to the 1000 mL calibration mark.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Label the flask clearly as "0.1 M Zinc Sulfate Solution" and include the preparation date. Allow the solution to stand for at least one hour before proceeding with standardization.[1]

Standardization of Zinc Sulfate Solution

This protocol describes the standardization of the prepared zinc sulfate solution using a standardized 0.1 M EDTA solution. Two common methods utilizing different indicators are provided.

Materials and Reagents:

-

Prepared 0.1 M Zinc Sulfate solution

-

Standardized 0.1 M EDTA solution

-

Ammonium acetate

-

Acetic acid-ammonium acetate buffer solution

-

Alcohol (Ethanol)

-

Dithizone TS (Test Solution) as an indicator[1]

-

Burette, 50 mL, Class A

-

Pipette, 10 mL, Class A

-

Conical flask, 250 mL

Procedure:

-

Rinse and fill a clean 50 mL burette with the prepared 0.1 M zinc sulfate solution. Record the initial burette reading.

-

Accurately pipette 10.0 mL of a standardized 0.1 M EDTA solution into a 250 mL conical flask.[1][2]

-

Add approximately 4 g of ammonium acetate to the conical flask.[1]

-

Add 10 mL of acetic acid-ammonium acetate buffer and 50 mL of alcohol. Swirl the flask to mix the contents.[1][2]

-

Add 2 mL of Dithizone TS indicator to the flask.[1]

-

Titrate the EDTA solution with the zinc sulfate solution from the burette with constant swirling.[2]

-

The endpoint is reached when the color of the solution changes to a clear, rose-pink color.[1][2]

-

Record the final burette reading.

-

Repeat the titration at least two more times to obtain concordant results.

Materials and Reagents:

-

Prepared 0.1 M Zinc Sulfate solution

-

Standardized 0.1 M disodium edetate solution

-

2 M Acetic acid

-

Xylenol orange indicator mixture

-

Hexamethylenetetramine

-

Burette, 50 mL, Class A

-

Pipette, 20 mL, Class A

-

Conical flask, 500 mL

Procedure:

-

This method involves titrating the prepared zinc sulfate solution with a standardized EDTA solution.

-

Pipette 20.0 mL of the prepared 0.1 M zinc sulfate solution into a 500 mL conical flask.[1][3]

-

Add 5 mL of 2 M acetic acid and dilute to approximately 200 mL with distilled water.[1][3]

-

Add about 50 mg of xylenol orange indicator mixture and hexamethylenetetramine until the solution turns violet-pink.[1][3]

-

Add an additional 2 g of hexamethylenetetramine in excess.[1][3]

-

Titrate the solution with a standardized 0.1 M disodium edetate solution until the violet-pink color changes to yellow.[1][3]

-

Record the volume of EDTA solution used.

-

Repeat the titration at least two more times for accuracy.

Data Presentation and Calculations

All quantitative data should be recorded in a structured format for clarity and traceability.

Table 1: Preparation of 0.1 M Zinc Sulfate Solution

| Parameter | Value |

| Molar Mass of ZnSO₄·7H₂O | 287.56 g/mol |

| Target Concentration | 0.1 M |

| Volume of Solution | 1000 mL |

| Theoretical Mass of ZnSO₄·7H₂O | 28.756 g |

| Actual Mass Weighed | Record actual mass |

Table 2: Standardization Data (Method A)

| Titration No. | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of ZnSO₄ used (mL) |

| 1 | |||

| 2 | |||

| 3 | |||

| Average |

Calculation of Molarity (Method A):

The molarity of the zinc sulfate solution can be calculated using the following formula:

Molarity of ZnSO₄ = (Molarity of EDTA × Volume of EDTA) / Volume of ZnSO₄[1]

Table 3: Standardization Data (Method B)

| Titration No. | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of EDTA used (mL) |

| 1 | |||

| 2 | |||

| 3 | |||

| Average |

Calculation of Molarity (Method B):

The molarity of the zinc sulfate solution can be calculated using the following formula:

Molarity of ZnSO₄ = (Molarity of EDTA × Volume of EDTA) / Volume of ZnSO₄

Note: 1 mL of 0.1 M disodium edetate is equivalent to 0.02875 g of ZnSO₄·7H₂O.[1]

Storage and Stability

-

Storage: The prepared standard zinc sulfate solution should be stored in a well-stoppered glass bottle.[3]

-

Stability: The solution is stable under normal laboratory conditions.[4][5] However, it is good practice to re-standardize the solution periodically, for instance, every 15 days, especially if it is used as a reference standard.[3] Before use, visually inspect the solution for any signs of fungal growth, sedimentation, or color change.[3]

Visualization

The following diagram illustrates the general workflow for the preparation and standardization of a zinc sulfate solution.

Caption: Workflow for Preparation and Standardization of Zinc Sulfate Solution.

References

Application Notes and Protocols: The Role of Zinc Sulfate Hexahydrate in Formulating Cell Culture Media

Introduction

Zinc is an essential trace element crucial for the normal function and development of cells.[1] As a structural constituent of numerous proteins, including enzymes and transcription factors, zinc plays a pivotal role in a myriad of cellular processes such as proliferation, differentiation, signaling, and apoptosis.[2][3] In the formulation of cell culture media, particularly in serum-free formulations, the supplementation with zinc sulfate hexahydrate is critical. While traditional media often relied on serum to provide necessary trace elements, the move towards chemically defined and serum-free media for research, drug development, and biomanufacturing necessitates the precise addition of components like zinc.

These application notes provide a comprehensive overview of the role of zinc sulfate hexahydrate in cell culture, detailing its impact on cellular signaling pathways and providing established experimental protocols for its use.

I. Biochemical and Cellular Functions of Zinc

Zinc is indispensable for cell proliferation and differentiation, with a key role in regulating DNA synthesis and mitosis.[2] It is a structural component of a vast number of proteins, including enzymes involved in cellular signaling and transcription factors.[2] Cellular zinc homeostasis is tightly regulated by two families of transporters: the ZnT (SLC30) family, which controls zinc efflux from the cytoplasm, and the ZIP (SLC39A) family, which manages zinc influx into the cytoplasm.[4][5]

Beyond its structural role, zinc also functions as a signaling molecule, modulating signal recognition, second messenger metabolism, and the activities of protein kinases and phosphatases.[2][6][7]

II. Impact on Key Cellular Processes

A. Cell Proliferation and Viability

Zinc is essential for cell proliferation.[2][8] Zinc deficiency can inhibit cell proliferation by causing an arrest in the G0/G1 phase of the cell cycle.[9][10] Conversely, appropriate supplementation with zinc can enhance cell viability and growth. For example, in adipose-derived mesenchymal stem cells (AD-MSCs), zinc supplementation has been shown to increase proliferation in a dose-dependent manner.[11] However, excessive concentrations of zinc can be cytotoxic.[11][12]

B. Apoptosis